Dicyclohexyl sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13284-97-4 |
|---|---|
Molecular Formula |
C12H22OS |
Molecular Weight |
214.37 g/mol |
IUPAC Name |
cyclohexylsulfinylcyclohexane |
InChI |
InChI=1S/C12H22OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
XWJJFJIOTQSSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Dicyclohexyl Sulfoxide
Oxidation Pathways from Dicyclohexyl Sulfide (B99878) Precursors
The most conventional and widely utilized method for synthesizing dicyclohexyl sulfoxide (B87167) is through the oxidation of its precursor, dicyclohexyl sulfide. acs.org This approach is favored due to the ready availability of the starting sulfide. However, a significant challenge in this method is preventing over-oxidation to the corresponding sulfone. acs.org
Established Stoichiometric Oxidation Approaches
A variety of stoichiometric oxidizing agents have been effectively employed for the conversion of dicyclohexyl sulfide to its sulfoxide. Common reagents include hydrogen peroxide and various peracids. These methods are well-established but suffer from the drawback of requiring at least a stoichiometric amount of the oxidant, which can lead to challenges in purification and potential functional group incompatibility. acs.org The reaction is typically performed under controlled temperature conditions to minimize the formation of the sulfone byproduct.
Catalytic Oxidation Strategies for Sulfoxide Formation
To address the limitations of stoichiometric oxidation, catalytic methods have been developed, offering a more efficient and environmentally benign alternative. These strategies often employ metal-based catalysts in conjunction with a terminal oxidant. For instance, metal-containing ionic liquids have demonstrated high efficacy in catalyzing the selective oxidation of sulfides. nih.gov These systems can function as both the catalyst and the reaction medium. nih.gov Supported ionic liquid catalysts, where the catalytic species is immobilized on a solid support, have also been developed, facilitating easy separation and recycling of the catalyst. nih.gov Another approach involves the use of N-hydroxyphthalimide (NHPI) as a radical catalyst, which has been shown to be effective in the oxidation of various hydrocarbons and can be applied to sulfide oxidation. researchgate.net
Carbon-Sulfur Bond Formation Strategies
An alternative to the oxidation of pre-formed sulfides is the direct formation of the carbon-sulfur bond to construct the sulfoxide. These methods offer greater flexibility in accessing a diverse range of sulfoxides.
Nucleophilic Additions to Sulfinyl Species Leading to Cyclohexyl-Substituted Sulfoxides
The synthesis of sulfoxides can be achieved through the reaction of organometallic reagents with sulfinyl derivatives, such as sulfinic esters or sulfinamides. acs.org This method involves the nucleophilic attack of a cyclohexyl organometallic species, like a Grignard reagent or an organolithium reagent, on an appropriate sulfinyl electrophile. A significant challenge with this approach can be the limited availability of the necessary sulfinyl starting materials. acs.org
Metal-Free Decarboxylative Sulfinylation Routes to Sulfoxides
A novel, metal-free approach to sulfoxide synthesis involves the direct decarboxylative sulfinylation of carboxylic acids. researchgate.netnih.gov This method represents a significant advancement, enabling the conversion of readily available carboxylic acids into sulfoxides. nih.gov The reaction proceeds through the interaction of a carboxylic acid with a sulfinate, facilitated by the unique reactivity of intermediate sulfinyl sulfones. researchgate.netnih.gov This strategy is particularly valuable as it broadens the accessible chemical space for sulfoxides. researchgate.net
One-Pot Methodologies for Unsymmetric Sulfoxide Synthesis
One-pot procedures for synthesizing unsymmetrical sulfoxides, including those with cyclohexyl groups, have been developed to enhance operational simplicity and efficiency. acs.orgthieme-connect.com A notable one-pot method utilizes a sequence involving sulfur dioxide, delivered from a surrogate like DABSO (DABCO-bis(sulfur dioxide)), and two different organometallic reagents. acs.orgthieme-connect.com The first organometallic reagent reacts with sulfur dioxide to form a sulfinate intermediate. This intermediate is then activated in situ, typically by conversion to a sulfinate silyl (B83357) ester using a reagent like trimethylsilyl (B98337) chloride (TMS-Cl), creating a new electrophile that reacts with a second organometallic reagent to yield the unsymmetrical sulfoxide. acs.orgthieme-connect.com This protocol is compatible with both Grignard and organolithium reagents and generally provides good to excellent yields. acs.orgthieme-connect.com
Asymmetric Synthesis of Chiral Cyclohexyl Sulfoxide Analogs
The synthesis of enantiopure chiral sulfoxides is a significant area of interest in chemistry due to their application as chiral auxiliaries in asymmetric synthesis and as key structural motifs in biologically active molecules and pharmaceuticals. rsc.orgwiley-vch.delibretexts.org The development of stereoselective methods to access these compounds, including cyclohexyl sulfoxide analogs, has been an active field of research. libretexts.org Strategies for asymmetric synthesis primarily fall into two categories: the diastereoselective functionalization of a chiral sulfinyl precursor and the enantioselective oxidation of a prochiral sulfide. acs.org
One of the foundational approaches to creating chiral sulfoxides involves the use of chiral auxiliaries. acs.org The Andersen synthesis, a classical and reliable method, utilizes diastereomerically pure sulfinates derived from chiral alcohols, such as menthol. acs.orgacs.org In this method, a sulfinyl chloride reacts with a chiral alcohol like L-(-)-menthol to form a mixture of diastereomeric sulfinate esters. libretexts.orgacs.org These diastereomers can often be separated by crystallization. acs.org Subsequent nucleophilic substitution at the sulfur atom with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration to yield the desired chiral sulfoxide with high enantiopurity. acs.org Chiral 1,2,3-oxathiazolidine-2-oxides derived from ephedrine (B3423809) have also been employed as effective chiral templates for the synthesis of sulfoxides. wiley-vch.de
Catalytic enantioselective oxidation of prochiral sulfides represents the most direct and atom-economical route to chiral sulfoxides. rsc.orgwiley-vch.de This area has seen extensive development, with various catalytic systems being reported. Metal-catalyzed oxidations are prominent, often employing transition metals complexed with chiral ligands. wiley-vch.de
Early successful systems involved titanium complexes with chiral diethyl tartrate (DET), known as the Kagan-Modena oxidation. libretexts.org This method effectively oxidizes aryl alkyl sulfides with high enantioselectivity. libretexts.org Subsequently, a wide variety of metal-ligand combinations have been explored. Chiral salen-type ligands complexed with metals like titanium, vanadium, and iron have proven to be effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP) as the oxidant. libretexts.org For instance, a chiral Ti-salen complex can catalyze the oxidation of various alkyl aryl sulfides to produce sulfoxides with enantiomeric excesses (ee) ranging from 92–99%. libretexts.org Similarly, iron(salan) complexes have been shown to catalyze these oxidations effectively in water, offering high turnover numbers. libretexts.org
Enzyme-catalyzed reactions offer another powerful tool for the enantioselective oxidation of sulfides. libretexts.orgorganic-chemistry.org Biocatalytic methods, particularly using monooxygenases, can provide excellent enantioselectivity under mild reaction conditions. rsc.orglibretexts.org For example, cyclohexanone (B45756) monooxygenase (CHMO), a bacterial flavoenzyme, is known to catalyze the oxidation of prochiral thioethers with high levels of asymmetric induction. libretexts.org Whole-cell systems, such as with the bacterium Pseudomonas frederiksbergensis, have also been successfully used for the oxidation of both alkyl and alkyl aryl sulfides, achieving high yields and enantiomeric excesses. organic-chemistry.org
The table below summarizes findings from various studies on the asymmetric synthesis of chiral sulfoxides, illustrating the diversity of approaches and their effectiveness.
Research Findings on Asymmetric Sulfoxide Synthesis
| Sulfide Substrate | Catalyst/Reagent | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| p-Chlorophenyl methyl sulfide | Fe(acac)₃ / (S,S)-PDP / p-methoxybenzoic acid | H₂O₂ | 60 | 92 | libretexts.org |
| Various Alkyl Aryl Sulfides | Chiral Ti-salen | Urea-Hydrogen Peroxide (UHP) | N/A | 92-99 | libretexts.org |
| Various Alkyl Aryl Sulfides | Fe(salan) | H₂O₂ (aqueous) | N/A | High | libretexts.org |
| Various Alkyl Aryl Sulfides | Al(salalen) | H₂O₂ (aqueous) | N/A | High | libretexts.org |
| Alkyl Sulfides | Pseudomonas frederiksbergensis (whole cell) | N/A (Biocatalytic) | 98 | 70 | organic-chemistry.org |
| Alkyl Aryl Sulfides | Pseudomonas frederiksbergensis (whole cell) | N/A (Biocatalytic) | 27-100 | 81-99 | organic-chemistry.org |
| Aryl Alkyl Sulfides | Chiral Platinum Diphosphine Complex | H₂O₂ | 63-99 | up to 88 | organic-chemistry.org |
Reaction Mechanisms and Reactivity Profiles of Dicyclohexyl Sulfoxide
General Oxidative Transformations of Sulfoxides Applicable to Dicyclohexyl Sulfoxide (B87167)
The sulfoxide group can participate in several oxidative-type transformations where the sulfur atom is formally reduced, and an adjacent atom or an external substrate is oxidized.
The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess at least one α-hydrogen. chemistry-reaction.com The reaction transforms a sulfoxide into an α-acyloxy thioether using an acid anhydride (B1165640), typically acetic anhydride. wikipedia.orgchem-station.com The general mechanism involves the initial O-acylation of the sulfoxide to form an acyloxysulfonium salt. Subsequent deprotonation at the α-carbon by a base (such as the acetate (B1210297) byproduct) yields a sulfur ylide. This intermediate then rearranges, leading to the cleavage of the sulfur-oxygen bond and the formation of a thionium (B1214772) ion. chemistry-reaction.comyoutube.com Finally, nucleophilic attack on the thionium ion by the acyl anion produces the stable α-acyloxy thioether product. wikipedia.orgnumberanalytics.com
For dicyclohexyl sulfoxide, the presence of α-hydrogens on both cyclohexyl rings makes it a potential substrate for this rearrangement. The reaction would be initiated by acetic anhydride, leading to an α-acetoxy dicyclohexyl sulfide (B99878) derivative.
Table 1: General Mechanism of the Pummerer Rearrangement
| Step | Description | Intermediate |
|---|---|---|
| 1 | Acylation of the sulfoxide oxygen by an acid anhydride (e.g., Ac₂O). | Acyloxysulfonium salt |
| 2 | Deprotonation at the α-carbon to form an ylide. | Acylsulfonium ylide |
| 3 | Cleavage of the S-O bond to generate a carbocation stabilized by sulfur. | Thionium ion |
| 4 | Nucleophilic capture of the thionium ion. | α-Acyloxy thioether |
While theoretically possible, the practical application of the Pummerer rearrangement to this compound is subject to the significant steric constraints imposed by the cyclohexyl groups, as discussed in section 3.3.
Sulfoxides can act as oxygen transfer agents in certain reactions. This reactivity is harnessed in various synthetic transformations. For instance, dimethyl sulfoxide (DMSO) can be used as an oxidant in combination with an activating agent like hydrogen chloride. acs.org
A specific type of this transformation is the intramolecular sulfur-to-carbon oxygen transfer. An example is a copper-catalyzed extended Pummerer-type reaction involving vinyl sulfoxides and thioalkynes. acs.org In this process, an intramolecular oxygen transfer from the sulfur to a carbon atom was proposed. acs.org However, the steric bulk of the substituents on the sulfoxide is a critical factor. Research has shown that while methyl- and aryl-substituted vinyl sulfoxides are effective substrates for this reaction, the presence of more sterically demanding groups, such as cyclohexyl, completely suppresses the reaction. acs.org This finding underscores the profound influence of bulky substituents on the feasibility of oxygen transfer pathways.
Reductive Pathways to Dicyclohexyl Sulfide
The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis. researchgate.net This deoxygenation can be accomplished using a wide variety of reagents and catalytic systems, which are generally applicable to dialkyl sulfoxides like this compound. wikipedia.org These methods often feature high chemoselectivity, allowing the sulfoxide group to be reduced in the presence of other reducible functional groups. organic-chemistry.org
Several effective reagent systems have been developed for this purpose, ranging from classic stoichiometric reagents to modern catalytic methods. The choice of method may depend on the scale of the reaction and the functional group tolerance required.
Table 2: Selected Reagents for the Reduction of Sulfoxides to Sulfides
| Reagent System | Conditions | Notes | Citation(s) |
|---|---|---|---|
| Triflic anhydride / Potassium iodide | Acetonitrile, room temperature | Chemoselective, tolerates various functional groups. | organic-chemistry.org |
| Oxalyl chloride / Ethyl vinyl ether | Room temperature | Scalable method; byproducts are volatile (CO, CO₂). | mdpi.com |
| Sodium borohydride (B1222165) / Iodine | Anhydrous THF | Provides excellent yields and chemoselectivity. | organic-chemistry.org |
| Thionyl chloride / Triphenylphosphine | THF, room temperature | Mild conditions for aliphatic and aromatic sulfoxides. | organic-chemistry.org |
| 1,3-Dithiane / Catalytic Bromine Source (NBS, Br₂) | Room temperature | Mild and efficient deoxygenation. | acs.org |
| Dichlorodioxomolybdenum(VI) / P(OPh)₃ | Catalytic | Chemoselective deoxygenation. | organic-chemistry.org |
Steric and Electronic Influences of Cyclohexyl Groups on Sulfoxide Reactivity
The reactivity of this compound is critically influenced by the two large and non-planar cyclohexyl groups attached to the sulfur atom. These groups exert both steric and electronic effects that differentiate its behavior from less hindered sulfoxides like DMSO.
Steric Influences: The most significant factor governing the reactivity of this compound is the immense steric hindrance around the sulfoxide functional group. The bulky cyclohexyl rings physically obstruct the approach of reagents to the sulfur and oxygen atoms. This steric congestion can dramatically slow down or even completely inhibit reactions that proceed readily with smaller sulfoxides. acs.org
For instance, in reactions like the Pummerer rearrangement, the initial acylation step requires the attack of the sulfoxide oxygen on the anhydride. The bulky cyclohexyl groups can shield the oxygen atom, making this attack sterically difficult. Similarly, in the copper-catalyzed oxygen transfer reaction mentioned previously, the reaction was reported to be completely "shut down" by bulky cyclohexyl groups, providing direct evidence of their powerful inhibitory steric effect. acs.org This hindrance impacts the formation of the necessary transition states for many of the sulfoxide's characteristic reactions.
Electronic Influences: The cyclohexyl groups are secondary alkyl groups that act as electron-donating groups through the inductive effect (+I). This effect increases the electron density on the sulfur atom compared to sulfoxides with less substituted alkyl groups or electron-withdrawing aryl groups.
This enhanced electron density has two potential, competing consequences:
Increased Nucleophilicity: The sulfur atom in this compound is more electron-rich, which could enhance its nucleophilicity and the basicity of the sulfoxide oxygen. This might be expected to facilitate reactions initiated by electrophilic attack on the sulfur or oxygen, such as the acylation step of the Pummerer rearrangement.
Stabilization of Cations: The electron-donating nature of the cyclohexyl groups would help stabilize any positive charge that develops on the sulfur atom, such as in the acyloxysulfonium intermediate of the Pummerer rearrangement.
In practice, the electronic effects that might promote reactivity are often overshadowed by the dominant steric hindrance. rsc.org While the electronic profile of this compound makes it intrinsically reactive, the steric shield provided by the cyclohexyl groups often prevents reagents from accessing the reactive center, making it kinetically inert under conditions where smaller sulfoxides would react.
Catalytic Applications of Dicyclohexyl Sulfoxide and Its Derivatives
Chiral Auxiliaries in Enantioselective Transformations
Chiral sulfoxides, including dicyclohexyl sulfoxide (B87167) derivatives, are widely employed as chiral auxiliaries to induce stereoselectivity in a range of chemical reactions. illinois.eduacs.org The sulfinyl group's ability to direct the approach of reagents to a prochiral center with high diastereoselectivity is a key feature of its utility. illinois.edu This control arises from the significant steric and electronic differences between the substituents on the sulfur atom, which includes a lone pair of electrons and larger alkyl or aryl groups. illinois.edu
The pioneering work in this area involved the use of chiral sulfinates, which serve as precursors to a wide variety of enantiomerically pure sulfoxides. libretexts.orgwiley-vch.de For instance, the reaction of a diastereomerically pure sulfinate with an organometallic reagent proceeds with clean inversion at the sulfur center, providing a reliable method for synthesizing chiral sulfoxides with high enantiomeric excess. illinois.eduwiley-vch.de
A notable application of chiral sulfoxide auxiliaries is in the synthesis of enantiomerically enriched amines. The tert-butanesulfinamide auxiliary, developed by Ellman and coworkers, has proven to be particularly effective in this regard. illinois.edu This auxiliary directs the addition of nucleophiles to imines, allowing for the synthesis of a wide array of chiral amines and their derivatives with high stereocontrol. nih.gov The versatility of this method is highlighted by its application in the total synthesis of complex, biologically active molecules. illinois.edu
The effectiveness of chiral sulfoxide auxiliaries is further demonstrated in various other transformations, including the diastereoselective reduction of β-keto sulfoxides and the addition of carbanionic chiral sulfoxides to aldehydes and imines. researchgate.net These methods have been instrumental in the asymmetric synthesis of natural products and other biologically active compounds. researchgate.net
Ligands in Asymmetric Catalysis
Beyond their role as stoichiometric chiral auxiliaries, chiral sulfoxides, including those with cyclohexyl groups, have gained prominence as ligands in transition-metal-catalyzed asymmetric reactions. thieme-connect.comresearchgate.netnih.gov The use of chiral sulfoxides as ligands offers several advantages, such as the close proximity of the chiral sulfur atom to the metal center and the potential for both S- and O-coordination, which can influence the catalytic activity and selectivity. researchgate.netnih.gov
Enantioselective Catalytic Systems Utilizing Cyclohexyl Sulfoxide Ligands
While specific examples detailing dicyclohexyl sulfoxide as a ligand are not extensively documented in the provided search results, the broader class of chiral sulfoxide ligands, which would include cyclohexyl-containing derivatives, has been successfully applied in various enantioselective catalytic systems. thieme-connect.comresearchgate.net These ligands have been used in conjunction with transition metals like palladium, rhodium, and iridium to catalyze a range of asymmetric transformations. researchgate.netresearchgate.netus.es
For example, chiral sulfoxide-containing ligands have been developed for palladium-catalyzed asymmetric allylic alkylation, a fundamental carbon-carbon bond-forming reaction. researchgate.net The stereochemical outcome of these reactions is highly dependent on the structure of the sulfoxide ligand, demonstrating its crucial role in inducing enantioselectivity.
Furthermore, chiral sulfoxide-Schiff base ligands have been utilized in palladium(II)-catalyzed asymmetric intramolecular allylic C-H amination reactions. researchgate.net The modular nature of these ligands allows for the tuning of the catalyst's selectivity and reactivity, leading to the formation of C-H amination products with good enantiomeric ratios. researchgate.net The development of novel chiral sulfoxide-nitrogen ligands, which can be synthesized in a few steps without a chiral auxiliary, further expands the toolkit for asymmetric catalysis. researchgate.net
The following table provides a summary of representative enantioselective catalytic reactions utilizing chiral sulfoxide ligands:
| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee or er) |
| Asymmetric Allylic Alkylation | Palladium | Chiral Sulfoxide-Phosphine | High ee |
| Intramolecular Allylic C-H Amination | Palladium(II) | Chiral Sulfoxide-Schiff Base-Cu(II) | Up to 91:9 er |
| Arylation of Carboxylated Cyclopropanes | Palladium(II) | Acetylated Amine/Phenylsulfoxide | 93:7 er |
Role in C-H Functionalization as Directing Groups
The sulfoxide group has proven to be a powerful directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.netresearchgate.netnih.govnih.gov This strategy allows for the regioselective activation and subsequent functionalization of otherwise inert C-H bonds in arenes and heteroarenes. researchgate.netrsc.orgthieme-connect.de The sulfinyl moiety coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent reaction. researchgate.netnih.govrsc.org
A significant advantage of using the sulfoxide group as a directing group is its "traceless" nature. researchgate.netnih.gov After directing the C-H functionalization, the sulfinyl group can be easily removed or converted into other useful functional groups, adding to the synthetic versatility of this methodology. researchgate.netnih.govacs.org
Chiral sulfoxides can serve a dual role as both a directing group and a chiral auxiliary in C-H activation, enabling the synthesis of stereo-enriched compounds. researchgate.netnih.govacs.org This approach has been successfully applied in the atropo-diastereoselective oxidative Heck reaction, direct acetoxylation, and iodination of biaryl compounds. acs.org The use of a chiral sulfoxide directing group allows for the control of axial chirality, leading to the formation of atropisomeric products with high diastereoselectivity. acs.org
The utility of sulfoxide-directed C-H functionalization has been demonstrated with various transition metal catalysts, including palladium, rhodium, and ruthenium. rsc.org For instance, the 2-pyridylsulfinyl group has been shown to be an effective directing group for palladium(II)-catalyzed direct arylation and alkenylation of arenes. thieme-connect.de
The following table summarizes the role of sulfoxide directing groups in various C-H functionalization reactions:
| Reaction Type | Metal Catalyst | Directing Group | Key Feature |
| Olefination of Aryl Sulfoxides | Rh(III) | Aryl Sulfoxide | Regioselective C-H activation |
| Olefination of Aryl Sulfoxides | Pd(II) | Aryl Sulfoxide | Traceless directing group |
| Atroposelective C-H Functionalization | Palladium | Chiral Aryl Sulfoxide | Control of axial chirality |
| Direct Arylation of Arenes | Palladium(II) | 2-Pyridylsulfinyl | Efficient C-C bond formation |
| Direct Alkenylation of Arenes | Palladium(II) | 2-Pyridylsulfinyl | Synthesis of substituted arenes |
Advanced Spectroscopic and Structural Characterization of Dicyclohexyl Sulfoxide
High-Resolution Vibrational Spectroscopy for Structural Elucidation
The most prominent feature in the IR spectrum of a sulfoxide (B87167) is the S=O stretching vibration. For dialkyl sulfoxides in a non-associated state (e.g., in a non-polar solvent), this band typically appears in the range of 1070-1030 cm⁻¹. In the case of dicyclohexyl sulfoxide, the electron-donating nature of the cyclohexyl groups influences the electronic environment of the sulfoxide moiety. This S=O stretching frequency is sensitive to the molecular environment; for instance, in the vapor phase, the frequency for dimethyl sulfoxide (DMSO) is observed at 1102 cm⁻¹, while in the liquid state, it shifts to lower wavenumbers due to dipole-dipole associations. ias.ac.in
The vibrational spectrum is also characterized by the numerous modes associated with the cyclohexyl rings. The C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region, typical for saturated hydrocarbons. Additionally, a complex series of bands corresponding to CH₂ scissoring, twisting, wagging, and rocking deformations, as well as C-C stretching vibrations of the rings, will be present in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy complements IR spectroscopy, particularly for identifying the symmetric vibrations and the C-S bonds. The symmetric and asymmetric C-S stretching vibrations in dialkyl sulfoxides are generally found in the 750-600 cm⁻¹ range. unam.mx A detailed analysis of both IR and Raman spectra, often supported by computational calculations, is crucial for a complete assignment of the vibrational modes and a thorough structural elucidation of this compound. researchgate.net
Table 1: Representative Vibrational Frequencies for Dialkyl Sulfoxides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| C-H Stretch (Cyclohexyl) | 2850 - 3000 | Strong intensity in IR and Raman. |
| S=O Stretch | 1030 - 1070 | Strong and sharp in IR, sensitive to solvent and aggregation. ias.ac.inresearchgate.net |
| CH₂ Scissoring | ~1450 | Deformation of the cyclohexyl ring methylene (B1212753) groups. |
| C-S Stretch | 600 - 750 | Generally weak to medium intensity. unam.mx |
This table presents typical frequency ranges for dialkyl sulfoxides and is intended to be representative for this compound.
Advanced Nuclear Magnetic Resonance Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound is expected to show a complex set of overlapping multiplets in the upfield region, corresponding to the protons of the two cyclohexyl rings. The chemical shifts of these protons are influenced by their position (axial or equatorial) and their proximity to the electronegative sulfoxide group. The methine proton (CH-S) directly attached to the sulfur atom would appear at a more downfield position compared to the other methylene protons of the rings.
In the ¹³C NMR spectrum, distinct signals will be observed for the different carbon atoms of the cyclohexyl rings. The carbon atom directly bonded to the sulfur (C-S) will be significantly shifted downfield due to the deshielding effect of the sulfoxide group. For instance, in dibutyl sulfoxide, the α-carbon (adjacent to the sulfur) appears around 51.8 ppm, while the other carbons of the butyl chain appear at higher fields. wiley-vch.de A similar pattern is expected for this compound.
Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for assigning the complex signals and for studying the molecule's three-dimensional structure and dynamics. nih.govnih.gov NOESY, in particular, can reveal through-space interactions between protons, providing crucial data for determining the relative stereochemistry and preferred conformations of the two cyclohexyl rings with respect to the sulfoxide group. The conformational flexibility of the six-membered rings adds to the complexity of the dynamic processes that can be investigated using variable-temperature NMR studies. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Dialkyl Sulfoxides
| Nucleus | Compound Example | Chemical Shift (δ, ppm) | Solvent |
| ¹H | Dibutyl Sulfoxide | 2.57–2.66 (m, 4H, α-CH₂) | CDCl₃ wiley-vch.de |
| 1.70 (m, 4H, β-CH₂) | CDCl₃ wiley-vch.de | ||
| 1.37–1.50 (m, 4H, γ-CH₂) | CDCl₃ wiley-vch.de | ||
| 0.92 (t, 6H, δ-CH₃) | CDCl₃ wiley-vch.de | ||
| ¹³C | Dibutyl Sulfoxide | 51.8 (α-C) | CDCl₃ wiley-vch.de |
| 24.2 (β-C) | CDCl₃ wiley-vch.de | ||
| 21.7 (γ-C) | CDCl₃ wiley-vch.de | ||
| 13.3 (δ-C) | CDCl₃ wiley-vch.de |
This table provides data for a representative dialkyl sulfoxide to illustrate the expected chemical shift regions for this compound.
X-ray Diffraction Studies for Solid-State Structures and Bonding
X-ray diffraction on single crystals is the definitive method for determining the precise solid-state structure of a molecule, providing accurate bond lengths, bond angles, and details about intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the principles of its solid-state arrangement can be understood by examining the well-studied structure of dimethyl sulfoxide (DMSO). nih.govresearchgate.net
In the solid state, sulfoxides typically exhibit a trigonal pyramidal geometry around the sulfur atom, consistent with VSEPR theory for an AX₃E system. wikipedia.org For DMSO, high-resolution X-ray diffraction studies at 100 K have determined the S=O bond length to be approximately 1.504 Å and the S-C bond lengths to be around 1.783 Å. nih.gov The C-S-C bond angle is approximately 97.7°, and the O-S-C angles are around 106.6°. nih.gov
The crystal packing of sulfoxides is significantly influenced by weak intermolecular forces, particularly C-H···O hydrogen bonds. nih.gov In DMSO, the oxygen atom of the sulfoxide group acts as a hydrogen bond acceptor from the methyl protons of neighboring molecules, leading to a well-ordered three-dimensional network. nih.gov
Table 3: Key Structural Parameters for Dimethyl Sulfoxide (DMSO) from X-ray Diffraction at 100 K nih.gov
| Parameter | Value |
| S=O Bond Length | 1.5040 (10) Å |
| S-C1 Bond Length | 1.781 (1) Å |
| S-C2 Bond Length | 1.785 (1) Å |
| C-S-C Bond Angle | 97.73 (7) ° |
| O-S-C1 Bond Angle | 106.54 (6) ° |
| O-S-C2 Bond Angle | 106.60 (7) ° |
This table shows data for dimethyl sulfoxide as a reference for the expected bonding parameters in sulfoxides.
Computational and Theoretical Investigations of Dicyclohexyl Sulfoxide
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net DFT calculations can determine the electronic energy of a molecule based on its electron density, providing access to a wide range of chemical properties. mdpi.com
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like dicyclohexyl sulfoxide (B87167), with its two cyclohexyl rings, multiple low-energy conformations may exist.
Conformational analysis involves systematically studying these different spatial arrangements (conformers) and their relative energies. nih.gov The cyclohexyl rings can adopt various conformations (e.g., chair, boat, twist-boat), and their orientation relative to the sulfoxide group (S=O) further increases the conformational complexity. A thorough computational search is necessary to identify the global minimum energy structure and other low-lying conformers that may be present under experimental conditions. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for a Coordinated DMSO Molecule (Data for DMSO, not Dicyclohexyl Sulfoxide) (Note: These values are for a [Cu(3',4'-dihydroxyflavone)(DMSO)3] complex and serve as an example of data obtained from DFT optimizations. researchgate.net)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | S=O | 1.52 Å |
| Bond Length | C-S | 1.81 Å |
| Bond Angle | C-S-C | 97.5° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. irjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net
For this compound, the HOMO would likely be localized on the sulfoxide group, specifically the lone pair electrons on the sulfur and oxygen atoms. The LUMO would be associated with the antibonding σ* or π* orbitals of the S=O bond. Analysis of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 2: Illustrative FMO Data for Temozolomide in DMSO Solvent (Data for Temozolomide, not this compound) (Note: This table demonstrates the type of data generated from FMO analysis. aimspress.com)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.65 |
| ELUMO | -2.35 |
Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These parameters provide a more quantitative picture than HOMO-LUMO analysis alone. nih.gov
Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from a system.
These descriptors are invaluable for comparing the reactivity of a series of compounds or predicting how a molecule like this compound might behave in a chemical reaction. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. epa.gov It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential:
Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack. In this compound, this would be concentrated around the highly electronegative oxygen atom.
Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
The MEP map provides an immediate, intuitive guide to the reactive sites of a molecule, highlighting areas of electrostatic complementarity for intermolecular interactions, such as those between a drug and its receptor. aimspress.com
Quantum Chemical Modeling of Reaction Pathways and Mechanisms
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. nih.gov This involves locating and characterizing the structures and energies of all transition states and intermediates along the reaction coordinate. nih.gov
For a reaction involving this compound, such as its oxidation to dicyclohexyl sulfone or its reduction to dicyclohexyl sulfide (B99878), computational modeling could:
Identify the lowest-energy pathway for the transformation.
Calculate the activation energy (the energy barrier of the transition state), which determines the reaction rate.
Investigate the influence of catalysts or solvent on the reaction mechanism and energetics.
Compare different possible mechanisms to determine the most plausible one.
For example, theoretical studies on the reduction of sulfoxides by thiols have provided a detailed mechanistic framework, showing the formation of a sulfurane intermediate as the rate-limiting step. nih.gov Similar computational approaches could be applied to understand the specific reactivity of this compound.
Computational Studies on Coordination Complexes and Ligand Properties
Sulfoxides are known to be versatile ligands in coordination chemistry, capable of binding to metal centers through either the sulfur or the oxygen atom. rsc.org this compound is no exception and can form stable complexes with various transition metals. Computational studies are crucial for understanding the nature of this coordination.
DFT calculations can be used to:
Determine the preferred coordination mode (S-bonding vs. O-bonding) and the factors that influence it, such as the nature of the metal and other co-ligands. nih.gov
Calculate the bond strength between the this compound ligand and the metal center.
Analyze the electronic structure of the resulting coordination complex, including how the ligand influences the properties of the metal center and vice-versa.
Predict the geometry of the complex (e.g., tetrahedral, square planar, octahedral). nih.gov
Studies on dimethyl sulfoxide (DMSO) complexes have shown that it is a strongly coordinating solvent and ligand. researchgate.net DFT calculations on palladium-DMSO complexes, for instance, have been used to determine the relative stability of different isomers and to understand the role of these complexes as catalysts in aerobic oxidation reactions. nih.gov These studies serve as an excellent model for the type of insights that could be gained from computational investigations into the coordination chemistry of this compound.
Applications in Materials Science and Interfacial Chemistry
Integration of Sulfoxide (B87167) Moieties in Functional Materials
The introduction of sulfoxide groups can impart hydrophilicity to polymers, leading to materials with low cytotoxicity and excellent biocompatibility, making them suitable for biomedical applications. fu-berlin.de Furthermore, the sulfoxide moiety's ability to interact with various molecules has been harnessed in the development of materials for drug delivery and other specialized functions. functmaterials.org.ua The bulky dicyclohexyl groups in dicyclohexyl sulfoxide can introduce specific steric hindrance, which can be used to fine-tune the accessibility and reactivity of the sulfoxide group within a material, potentially leading to more controlled and selective interactions.
Recent research has also highlighted the role of sulfoxides in directing C-H functionalization reactions, a process that allows for the precise modification of organic molecules. researchgate.netnih.gov This capability opens up new avenues for creating highly functionalized materials with complex architectures and specific chemical properties. The sulfoxide group can act as a directing group in catalytic C-H activation, guiding the functionalization to specific sites on a molecule. researchgate.netnih.gov This level of control is crucial for designing materials with precisely engineered properties for applications in electronics, catalysis, and sensing.
Redox-Responsive Polymeric Systems Incorporating Sulfoxide Units
A significant area of research focuses on the development of "smart" materials that can respond to external stimuli. fu-berlin.deresearchgate.net The sulfoxide group is a prime candidate for creating redox-responsive materials because it can be reversibly oxidized to a sulfone and reduced back to a sulfide (B99878). fu-berlin.deresearchgate.netwikipedia.org This reversible transformation leads to a significant change in the polarity and hydrophilicity of the material.
The oxidation of the more polar and hydrophilic sulfoxide to the more hydrophobic sulfone can trigger a variety of responses in a polymeric system. fu-berlin.deresearchgate.net For instance, in an aqueous environment, this change can induce a phase transition, causing the polymer to collapse or self-assemble into different structures. researchgate.net This behavior is the basis for creating redox-responsive drug delivery systems, where the change in the polymer's structure can trigger the release of an encapsulated drug in a specific redox environment, such as that found in tumor tissues. rsc.orgrsc.org
The incorporation of sulfoxide units allows for the creation of dual-responsive polymers that are sensitive to both temperature and redox stimuli. researchgate.net By carefully designing the polymer architecture and the nature of the substituents on the sulfoxide, such as the cyclohexyl groups in this compound, the thermo-responsive and redox-responsive properties can be precisely tuned. researchgate.net This dual-responsiveness expands the potential applications of these materials in areas like controlled release, sensing, and soft robotics.
Table 1: Examples of Redox-Responsive Moieties in Polymeric Systems
| Responsive Moiety | Stimulus | Response | Potential Application |
| Disulfide Bonds | Reduction (e.g., by Glutathione) | Cleavage of the bond, leading to polymer degradation or drug release. miami.edunih.gov | Targeted drug delivery to cancer cells, which have high glutathione (B108866) concentrations. miami.eduresearchgate.net |
| Diselenide Bonds | Oxidation or Reduction | Cleavage of the bond, offering dual redox-responsiveness. rsc.org | Advanced drug delivery systems responsive to multiple redox cues. nih.gov |
| Sulfoxide | Oxidation | Increased hydrophobicity, leading to changes in solubility and self-assembly. fu-berlin.deresearchgate.net | Smart hydrogels, sensors, and controlled release systems. nih.govnih.gov |
| Tetrasulfide Bonds | Reduction | Cleavage of the bond. nih.gov | Development of redox-responsive nanocarriers. nih.gov |
This table provides a summary of common redox-responsive moieties and is not exhaustive.
Surface Interactions and Colloidal Systems Utilizing Sulfoxide Functionality
The high polarity of the sulfoxide group makes it an effective functionality for modifying surface properties and creating stable colloidal systems. fu-berlin.de Colloidal systems are mixtures where one substance of microscopically dispersed insoluble particles is suspended throughout another substance. wikipedia.org The stability and behavior of these systems are governed by the interactions at the interface between the dispersed particles and the continuous medium. solubilityofthings.comkarazin.ua
The introduction of sulfoxide groups onto a material's surface can significantly increase its hydrophilicity, which is beneficial for creating antifouling surfaces that resist the non-specific adsorption of proteins and cells. researchgate.net This is particularly important for biomedical implants and devices to prevent biofouling and improve their biocompatibility.
In colloidal systems, the sulfoxide functionality can be used to stabilize nanoparticles in a dispersion. fu-berlin.de The polar sulfoxide groups can interact strongly with polar solvents like water, creating a solvated layer around the particles that prevents them from aggregating. nih.gov The nature of the substituent groups on the sulfoxide, such as the bulky and nonpolar cyclohexyl groups in this compound, can influence the balance of hydrophilic and hydrophobic interactions, allowing for the fine-tuning of the colloidal stability and the self-assembly of the particles into ordered structures. rsc.org
Furthermore, the ability of sulfoxides to participate in hydrogen bonding and dipole-dipole interactions can be exploited to control the organization of molecules at interfaces. nih.govresearchgate.net This is relevant for applications in areas such as emulsion stabilization, where the sulfoxide can act as an emulsifying agent by positioning itself at the oil-water interface and reducing the interfacial tension. youtube.comlibretexts.org
Table 2: Classification of Colloidal Systems
| Dispersed Phase | Dispersion Medium | Name of Colloid | Example |
| Solid | Liquid | Sol | Paint, Starch solution libretexts.org |
| Solid | Gas | Aerosol | Smoke, Dust libretexts.org |
| Liquid | Solid | Gel | Gelatin, Cheese wikipedia.org |
| Liquid | Liquid | Emulsion | Milk, Mayonnaise libretexts.org |
| Gas | Solid | Solid Foam | Pumice stone, Styrofoam |
| Gas | Liquid | Foam | Whipped cream, Soap lather libretexts.org |
This table is based on the classification of colloids by the phase of the dispersed substance and the dispersion medium.
Future Research Directions for Dicyclohexyl Sulfoxide Chemistry
Innovations in Synthesis and Derivatization
Future synthetic efforts concerning dicyclohexyl sulfoxide (B87167) are anticipated to concentrate on greener, more efficient, and highly stereoselective methodologies. A primary area of development will be the catalytic asymmetric oxidation of prochiral sulfides to produce optically active sulfoxides. researchgate.net The use of biological systems, such as isolated enzymes or whole cells, is a particularly promising avenue due to the advantages biocatalysis offers over traditional methods. researchgate.net
Furthermore, the creation of derivatives by functionalizing the cyclohexyl rings is a key area for future exploration. This could generate new classes of ligands with finely-tuned electronic and steric profiles. Research will likely focus on achieving regio- and stereoselective C–H functionalization on the cyclohexyl groups to expand the molecular diversity and utility of these sulfoxides. The use of chiral sulfoxides as auxiliaries for diastereoselective reactions is well-established and will continue to be a foundation for creating complex chiral molecules. nih.gov A significant goal is the development of methods where the sulfoxide group acts as a chiral auxiliary, allowing for high levels of chirality transfer in synthetic transformations. nih.gov
Expanded Applications in Emerging Catalytic Fields
Dicyclohexyl sulfoxide and its derivatives are poised for expanded roles in cutting-edge catalytic processes. While sulfoxides have historically been used as chiral auxiliaries, they are increasingly being recognized as a versatile class of chiral ligands for transition metals. nih.gov Their distinct advantages include the close proximity of the chiral sulfur atom to the metal center and the capability to switch between S- and O-coordination, offering unique control over catalytic reactions. nih.gov
Future applications will likely target their use as ligands in a variety of transition metal-catalyzed reactions, including:
C–H Activation/Coupling: Sulfoxides have shown significant promise in directing C–H functionalization. researchgate.netnih.gov They can act as internal directing groups that coordinate to a metal or as external ligands that facilitate the catalytic cycle. researchgate.netnih.gov Recent studies have demonstrated that bissulfoxide ligands with specific bicyclic frameworks can be highly effective for palladium-catalyzed allylic C-H oxidation, enabling both N- and C-alkylation with excellent yields. mdpi.com The traceless nature of sulfoxide directing groups, which can be easily removed or converted after functionalization, adds to their appeal. researchgate.net
Asymmetric Catalysis: The development of novel chiral sulfoxide ligands is a major thrust for the future. researchgate.netnih.gov For example, rhodium complexes with chiral sulfoxide ligands have shown promise in asymmetric 1,4-addition reactions. researchgate.net Similarly, metal-containing Schiff base/sulfoxide ligands have been developed for palladium(II)-catalyzed asymmetric intramolecular allylic C–H aminations, achieving high enantiomeric ratios. acs.org Future work will aim to broaden the scope of these catalytic systems to new types of enantioselective transformations.
| Catalytic Application | Ligand Type | Metal | Key Finding | Reference |
| Allylic C-H Oxidation | Bicyclic Bissulfoxide | Palladium | Effective for both N- and C-alkylation with good to excellent yields. | mdpi.com |
| Asymmetric C-H Amination | Schiff base/Sulfoxide | Palladium(II) | Products obtained in up to 91:9 enantiomeric ratio. | acs.org |
| Asymmetric 1,4-Addition | Chiral Sulfoxide | Rhodium | Demonstrated promise as effective ligands in metal-catalyzed reactions. | researchgate.net |
| C-H Functionalization | Aryl Sulfoxide | Transition Metals | Acts as an efficient, traceless directing group for regioselective functionalization. | researchgate.net |
Synergistic Experimental and Computational Approaches
The integration of computational modeling with experimental work is set to revolutionize the study of this compound. 4tu.nl Density Functional Theory (DFT) and other computational methods can provide deep insights into the diastereoselectivity and reaction mechanisms of sulfoxide-mediated processes. researchgate.net
For instance, DFT calculations have been used to understand the energy differences and inversion barriers between diastereomers of sulfoxide-functionalized ruthenium complexes, corroborating experimental observations from NMR and X-ray crystallography. researchgate.net This synergy allows researchers to predict which structures will be the most stable and how they will behave in catalytic cycles. Future research will increasingly rely on this dual approach to:
Rational Catalyst Design: Computationally screen virtual libraries of this compound derivatives to identify promising candidates for specific catalytic applications before committing to laboratory synthesis.
Mechanistic Elucidation: Unravel complex reaction pathways and transition states, which is often challenging to achieve through experimental means alone. nih.gov
Optimize Reaction Conditions: Predict the effects of different solvents, temperatures, and additives on reaction outcomes, thereby accelerating the development of more efficient processes. researchgate.net
Advanced Materials and Supramolecular Assemblies Utilizing Cyclohexyl Sulfoxides
The unique structural characteristics of cyclohexyl sulfoxides make them excellent candidates for building blocks in materials science and supramolecular chemistry. frontiersin.orgnih.gov The rigid and bulky cyclohexyl groups, combined with the coordinating ability of the sulfoxide moiety, can be exploited to construct ordered, high-complexity entities. frontiersin.org
Future research is expected to focus on incorporating this compound and its functionalized derivatives into:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The sulfoxide group can act as a ligand to connect metal centers, forming extended, porous networks. These materials could find applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The non-covalent interactions involving the sulfoxide group can be harnessed to direct the self-assembly of complex architectures. This could lead to the development of molecular sensors, switches, and systems for drug delivery. youtube.comusm.edu
Chiral Materials: The use of enantiopure dicyclohexyl sulfoxides can introduce chirality into the resulting materials, making them suitable for applications in chiral recognition and separation technologies.
The exploration of these research avenues will undoubtedly expand the fundamental understanding and practical applications of this compound chemistry, cementing its role as a valuable tool in modern science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
